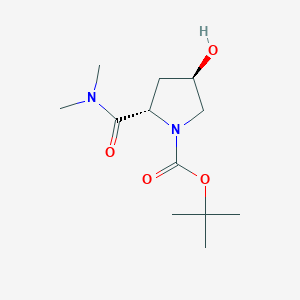
3-Methyl-4'-(4-methylpiperazinomethyl) benzophenone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of benzophenone derivatives can involve various starting materials and reagents. For instance, the photochemical reaction of 4-methylamino-3-penten-2-one with benzophenone can lead to the formation of N-(2,2-dipenyl-2-hydroxyethyl)-4-amino-3-penten-2-one . Another approach involves the cyclization of 2-hydroxyacetophenone hydrazones with triphosgene to form 4-methylene-1,3-benzoxazinones, which can be further modified to produce alkoxy-methyl benzoxazinones . These methods highlight the versatility of benzophenone chemistry and suggest potential pathways for synthesizing the compound of interest.
Molecular Structure Analysis
The molecular structure of benzophenone derivatives is characterized by the presence of a benzophenone core with various substituents. The reaction of phosphonium ylides with 4-triphenylmethyl-1,2-benzoquinone, for example, leads to the formation of compounds with complex structures, including pyrone and furan rings . These reactions demonstrate the reactivity of the benzophenone moiety and its ability to form stable cyclic structures, which is relevant to understanding the molecular structure of 3-Methyl-4'-(4-methylpiperazinomethyl) benzophenone.
Chemical Reactions Analysis
Benzophenone derivatives can undergo a range of chemical reactions. The photochemical reaction mentioned in paper and the cyclization reaction in paper are examples of how benzophenone can be transformed into different compounds. Additionally, the synthesis of novel anxiolytic agents from benzophenone derivatives involves multiple steps, including hydrolysis and methylation . These reactions provide a foundation for analyzing the chemical reactivity of 3-Methyl-4'-(4-methylpiperazinomethyl) benzophenone.
Physical and Chemical Properties Analysis
The physical and chemical properties of benzophenone derivatives can be inferred from their molecular structures. For instance, the preparation of tetramethoxy-methylenedioxybenzophenone derivatives involves benzilic acid rearrangement and oxidative decarboxylation . These processes suggest that the physical properties such as melting points, solubility, and stability of benzophenone derivatives can be significantly altered by introducing different functional groups. Although the specific properties of 3-Methyl-4'-(4-methylpiperazinomethyl) benzophenone are not discussed, similar compounds in the literature provide a context for predicting its behavior.
Applications De Recherche Scientifique
Environmental Impact and Removal Techniques
- Benzophenone derivatives, including benzophenone-3, have been detected in environmental samples, indicating widespread exposure and potential ecological effects. These compounds can pass through the placental barrier, suggesting possible risks to fetal development (Krause et al., 2018). Techniques like photocatalytic degradation using PbO/TiO2 and Sb2O3/TiO2 have been explored for the removal of benzophenone-3 from water, demonstrating effective degradation pathways and the potential for environmental remediation (Wang et al., 2019).
Biodegradation and Toxicity Studies
- The biodegradation of benzophenone-3 by specific bacterial strains, such as Methylophilus sp., has been studied, showing potential for bioremediation strategies to mitigate environmental contamination (Jin et al., 2019). Additionally, the endocrine-disrupting effects and potential reproductive toxicity of benzophenone-3 have been highlighted, underscoring the importance of understanding the environmental and health impacts of benzophenone derivatives (Ghazipura et al., 2017).
Pharmaceutical Applications
- Structural modifications of benzophenone derivatives have been explored for their pharmacological potentials, such as in the development of novel anxiolytic agents, indicating the versatility of benzophenone scaffolds in drug design (Gall et al., 1976).
Propriétés
IUPAC Name |
(3-methylphenyl)-[4-[(4-methylpiperazin-1-yl)methyl]phenyl]methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O/c1-16-4-3-5-19(14-16)20(23)18-8-6-17(7-9-18)15-22-12-10-21(2)11-13-22/h3-9,14H,10-13,15H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDOSPQRXEOEQFQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)C2=CC=C(C=C2)CN3CCN(CC3)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10642955 |
Source


|
| Record name | (3-Methylphenyl){4-[(4-methylpiperazin-1-yl)methyl]phenyl}methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10642955 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
308.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methyl-4'-(4-methylpiperazinomethyl) benzophenone | |
CAS RN |
898783-44-3 |
Source


|
| Record name | (3-Methylphenyl)[4-[(4-methyl-1-piperazinyl)methyl]phenyl]methanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898783-44-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (3-Methylphenyl){4-[(4-methylpiperazin-1-yl)methyl]phenyl}methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10642955 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![4'-(Methoxycarbonyl)-[2,2'-bipyridine]-4-carboxylic acid](/img/structure/B1359429.png)

![2-((4-Methoxyphenyl)amino)-1-(2-(trifluoromethyl)benzyl)-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B1359431.png)







